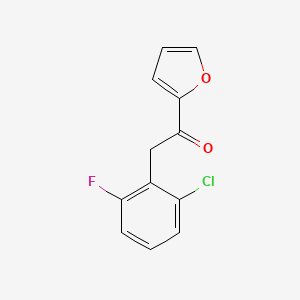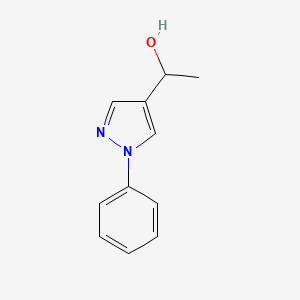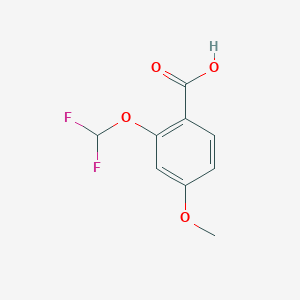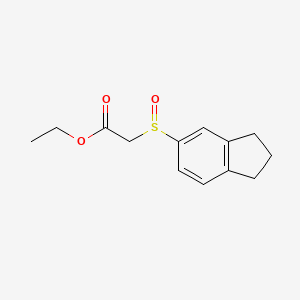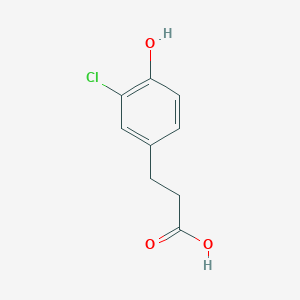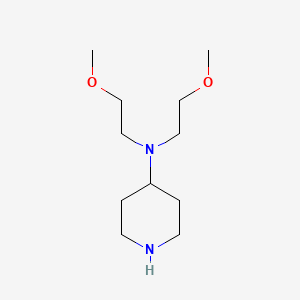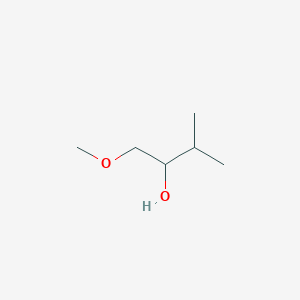![molecular formula C12H10ClNO2S B1427902 [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1225504-35-7](/img/structure/B1427902.png)
[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid
説明
“[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1225504-35-7 . It has a molecular weight of 267.74 . The IUPAC name for this compound is {2-[(2-chlorobenzyl)-1,3-thiazol-4-yl]acetic acid} .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid” is a solid compound .
科学的研究の応用
Structural Characterization and Spectroscopic Analysis
The compound [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid and its derivatives have been synthesized and characterized using various analytical techniques. The study by Aydin et al. (2010) focused on the synthesis, crystal structure, and spectroscopic characterization of a related compound, providing valuable insights into the molecular structure and interactions within the crystal lattice. The research highlighted the importance of intermolecular hydrogen bonding in stabilizing the crystal structure of these compounds (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).
Potential Biological Activity
Párkányi and Schmidt (2000) synthesized a series of compounds related to [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid and proposed that these new compounds are expected to exhibit biological activity. Their research involved the characterization of these compounds through various spectroscopic methods and suggested potential applications in the field of biologically active substances (Párkányi & Schmidt, 2000).
Photo-degradation Studies
Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of a structurally related thiazole-containing compound. Their research provided insights into the stability and degradation pathways of such compounds when exposed to light, highlighting the importance of understanding photo-degradation for the development of stable pharmaceutical compounds (Wu, Hong, & Vogt, 2007).
Crystal Structure Analysis
Wu, Hu, Gu, and Tang (2015) conducted a detailed analysis of the crystal structure of a compound similar to [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid, providing valuable information on the molecular geometry and intermolecular interactions within the crystal lattice. This type of study is crucial for understanding the physical properties and potential applications of such compounds (Wu, Hu, Gu, & Tang, 2015).
特性
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYSPPNIFDKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



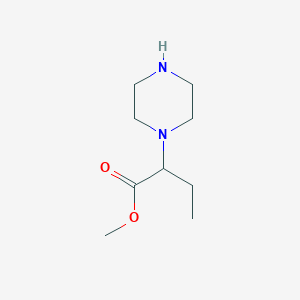
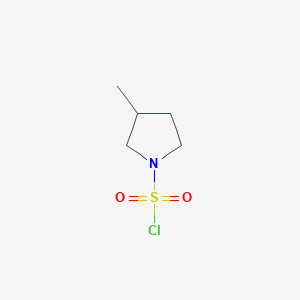
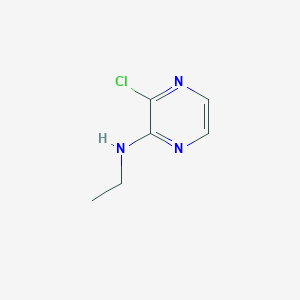
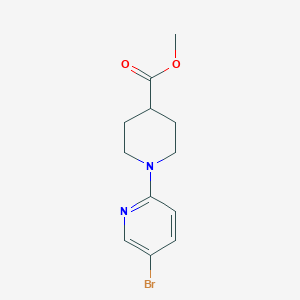
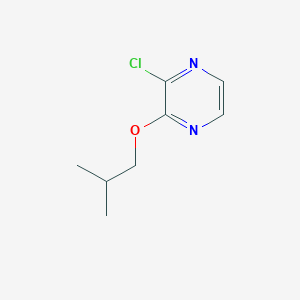
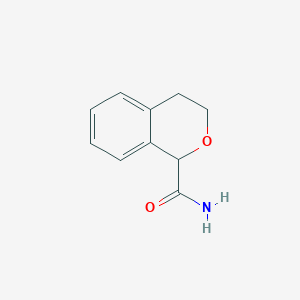
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
